molecular formula C23H47NO7SSi B14091500 tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B14091500
M. Wt: 509.8 g/mol
InChI Key: YSXBJAXGDPRXTK-UHFFFAOYSA-N
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Description

tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and oxazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of hydroxyl groups: using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of oxazolidine ring: through cyclization reactions involving amino alcohols and carbonyl compounds.

    Introduction of the methylsulfonyl group: via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base like TEA.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and metabolic pathways.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxy-pentyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but lacks the methylsulfonyl group.

    tert-Butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylthio)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in tert-butyl (S)-4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H47NO7SSi

Molecular Weight

509.8 g/mol

IUPAC Name

tert-butyl 4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylsulfonyloxypentyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C23H47NO7SSi/c1-21(2,3)31-20(25)24-19(17-28-23(24,7)8)15-18(13-12-14-29-32(9,26)27)16-30-33(10,11)22(4,5)6/h18-19H,12-17H2,1-11H3

InChI Key

YSXBJAXGDPRXTK-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CC(CCCOS(=O)(=O)C)CO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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